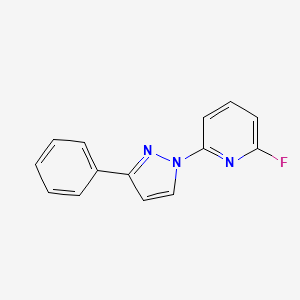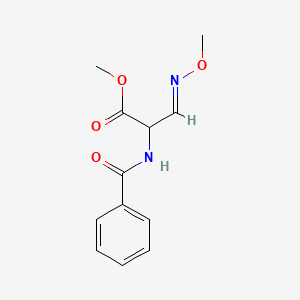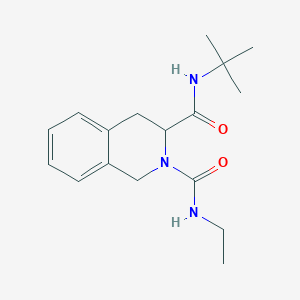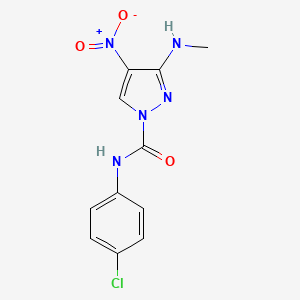![molecular formula C13H7F6N3S B3124516 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile CAS No. 318517-74-7](/img/structure/B3124516.png)
1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
This compound is a pyrazole derivative, which is a type of organic compound containing a five-membered aromatic ring with two nitrogen atoms. The trifluoromethyl groups and the sulfanyl group attached to the phenyl ring could potentially give this compound unique properties, such as increased stability or reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl groups and the sulfanyl group attached to the phenyl ring could potentially affect the overall shape and electronic distribution of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its stability, while the sulfanyl group could affect its solubility .Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Compounds
Pyrazole derivatives, such as the specified compound, are a significant class of heterocyclic compounds known for their versatile chemical reactivity, making them valuable building blocks in the synthesis of more complex heterocycles. Gomaa and Ali (2020) highlighted the utility of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one derivatives in synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans, due to their unique reactivity under mild conditions (Gomaa & Ali, 2020). This underscores the potential of pyrazole derivatives in facilitating the development of novel heterocyclic structures with diverse applications.
Medicinal Chemistry and Pharmacological Properties
Pyrazole structures are foundational in medicinal chemistry due to their pharmacological significance. For instance, trifluoromethylpyrazoles have been recognized for their anti-inflammatory and antibacterial properties, with the position of the trifluoromethyl group playing a crucial role in their activity profile. This indicates the potential of such compounds in the development of novel therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental Science and Biodegradation
The environmental persistence and potential bioaccumulation of fluorinated compounds, including those with pyrazole structures, have prompted research into their environmental fate and degradation pathways. Conder et al. (2008) discussed the bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), which share structural similarities with the specified compound, highlighting the importance of understanding their environmental behavior for regulatory and remediation efforts (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Advanced Materials and Chemical Properties
The synthesis and application potential of xylan derivatives, including those incorporating pyrazole structures, have been explored for their use in creating biopolymer ethers and esters with specific functional properties. Petzold-Welcke, Schwikal, Daus, and Heinze (2014) described the modification of xylan into novel esters and ethers, which could have implications for drug delivery and other material science applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N3S/c1-22-11(9(6-20)10(21-22)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMBDMSDYSDUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120757 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]thio]-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile | |
CAS RN |
318517-74-7 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]thio]-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318517-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]thio]-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B3124443.png)

![Ethyl {1-[(4-methylphenyl)sulfonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B3124454.png)
![Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124460.png)

![Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3124477.png)
![Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3124481.png)
![3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B3124482.png)
![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B3124488.png)



![2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B3124510.png)